2-Bromo-1-fluoronaphthalene
Overview
Description
2-Bromo-1-fluoronaphthalene is a chemical compound that belongs to the class of halogenated naphthalene . It has been widely studied due to its various applications in fields such as organic synthesis, analytical chemistry, and pharmaceutical research .
Molecular Structure Analysis
The molecular weight of this compound is 225.06 . The IUPAC name is this compound and the InChI code is 1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H .Physical and Chemical Properties Analysis
This compound is a clear liquid at ambient temperature . It has a boiling point of -4 degrees and a flash point of 164/2mm .Scientific Research Applications
Chemical Reactions and Synthesis
2-Bromo-1-fluoronaphthalene has been studied for its unique chemical behavior, especially in reactions involving metalation and electrophilic trapping. For instance, Leroux, Mangano, and Schlosser (2005) explored the reaction of 3-Bromo-1-fluoronaphthalene, derived from a 2-bromo isomer, in producing various compounds through treatments with lithium diisopropylamide, copper(II) bromide, and nitrobenzene (Leroux, Mangano, & Schlosser, 2005).
Vibrational Spectroscopy
Vibrational spectroscopy of halogenated naphthalenes, including 1-bromo 4-fluoronaphthalene, was examined by Krishnakumar, Prabavathi, and Muthunatesan (2008). Their study used FTIR and FT-Raman spectra alongside DFT (density functional theory) to interpret the spectral data (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Photoacoustic Spectroscopy
Pandey and Thakur (1980) conducted a study on the photoacoustic spectra of various naphthalenes including 2-bromo and 2-fluoronaphthalenes. Their research proposed a method for analyzing these spectra based on data from solution phase and vapor phase studies (Pandey & Thakur, 1980).
Fluorogenic Labelling
The compound 2-bromoacetyl-6-methoxynaphthalene has been investigated as a fluorogenic labelling reagent for the analysis of carboxylic acids in HPLC (high-performance liquid chromatography) applications, as reported by Gatti, Cavrini, and Roveri (1992) (Gatti, Cavrini, & Roveri, 1992).
Biological and Environmental Analysis
Kwon and Shin (2014) developed a method for determining fluoride in biological samples using gas chromatography-mass spectrometry, where derivatization with 2-(bromomethyl)naphthalene played a crucial role (Kwon & Shin, 2014).
Fungal Metabolism Studies
Cerniglia, Miller, Yang, and Freeman (1984) studied the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, exploring how a fluoro substituent affects fungal metabolism, particularly in terms of oxidation and conjugation reactions (Cerniglia, Miller, Yang, & Freeman, 1984).
Safety and Hazards
Future Directions
2-Bromo-1-fluoronaphthalene has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment, as well as in studies of the toxicological effects of these compounds . It has also been used in the development of new drugs, such as anti-cancer agents, and in the development of analytical techniques for the detection of halogenated aromatic hydrocarbons .
Mechanism of Action
Target of Action
It’s known that brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
2-Bromo-1-fluoronaphthalene is likely to interact with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to create carbon-carbon bonds between two organic compounds. In this process, a metal catalyst, typically palladium, facilitates the coupling of an organoboron compound with a halide .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which this compound is often involved, is a key process in the synthesis of various biologically active compounds .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. As a reagent in Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Suzuki–Miyaura coupling can be affected by the presence of other reagents, the temperature, and the pH of the environment . Additionally, safety data suggests that the compound should be handled with care to prevent harm to the environment .
Properties
IUPAC Name |
2-bromo-1-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSUUQOEPQDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660306 | |
Record name | 2-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317-79-3 | |
Record name | 2-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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